![molecular formula C26H30N4O2S B2679101 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide CAS No. 1052659-37-6](/img/structure/B2679101.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide
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Overview
Description
The compound “2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It’s part of a novel design approach for cancer drug development by incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .
Synthesis Analysis
The compound was synthesized as part of a series of compounds designed to inhibit PI3K and HDAC . The synthesis process involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore .Molecular Structure Analysis
The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . It has additional functional groups attached to it, including an isopropyl group and a butanamide group .Chemical Reactions Analysis
The compound was synthesized as part of a series of compounds, and showed inhibitory activities against PI3K and HDAC . This suggests that it can participate in chemical reactions with these enzymes, leading to their inhibition .Scientific Research Applications
- The compound’s dual inhibitory activity against both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) makes it a promising candidate for cancer treatment .
- HDAC inhibitors alter gene expression by modifying histone acetylation patterns. Dysregulation of HDACs contributes to cancer initiation and progression .
Cancer Therapy
Epigenetic Modulation
Future Directions
The compound and its related derivatives show promise as potential anticancer therapeutics . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity, evaluating their efficacy and safety in preclinical and clinical studies, and exploring their potential applications in the treatment of other diseases .
properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-6-21(24(31)27-18-13-11-17(12-14-18)15(2)3)33-26-28-20-10-8-7-9-19(20)23-29-22(16(4)5)25(32)30(23)26/h7-16,21-22H,6H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLCDWYAXBKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide |
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